molecular formula C20H19N5 B6749597 4-[4-[[(4-Cyclopropylpyridin-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile

4-[4-[[(4-Cyclopropylpyridin-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile

Cat. No.: B6749597
M. Wt: 329.4 g/mol
InChI Key: LXOYMKLIEDARLY-UHFFFAOYSA-N
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Description

4-[4-[[(4-Cyclopropylpyridin-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile is a complex organic compound featuring a cyclopropylpyridine moiety, a pyrazole ring, and a benzonitrile group

Properties

IUPAC Name

4-[4-[[(4-cyclopropylpyridin-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-25-13-18(20(24-25)16-4-2-14(11-21)3-5-16)12-23-19-10-17(8-9-22-19)15-6-7-15/h2-5,8-10,13,15H,6-7,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOYMKLIEDARLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CNC3=NC=CC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[[(4-Cyclopropylpyridin-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile typically involves multiple steps:

  • Formation of the Cyclopropylpyridine Intermediate

      Starting Materials: Cyclopropylamine and 2-chloropyridine.

      Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution.

  • Synthesis of the Pyrazole Derivative

      Starting Materials: 4-chlorobenzonitrile and 1-methyl-3-pyrazolecarboxaldehyde.

      Reaction Conditions: The reaction involves a condensation reaction under acidic conditions to form the pyrazole ring.

  • Coupling Reaction

      Starting Materials: The cyclopropylpyridine intermediate and the pyrazole derivative.

      Reaction Conditions: The coupling is typically performed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out under acidic or basic conditions.

      Products: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted under anhydrous conditions to prevent hydrolysis.

      Products: Reduction of the nitrile group to form primary amines.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Typically performed under reflux with a suitable solvent.

      Products: Substitution reactions can modify the pyridine or pyrazole rings, introducing various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions due to its nitrogen-containing heterocycles.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Antimicrobial Activity: Studies suggest it may possess antibacterial or antifungal properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby blocking their activity and inhibiting cell proliferation in cancer cells. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-[4-[[(4-Cyclopropylpyridin-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile: can be compared with other kinase inhibitors such as imatinib, dasatinib, and nilotinib, which also feature nitrogen-containing heterocycles and are used in cancer therapy.

Uniqueness

    Structural Features: The combination of a cyclopropylpyridine moiety with a pyrazole ring and a benzonitrile group is unique, potentially offering distinct binding properties and biological activities.

    Biological Activity: Its specific activity profile, including potential kinase inhibition and antimicrobial properties, sets it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of 4-[4-[[(4-Cyclopropylpyridin-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile, covering its synthesis, reactions, applications, and comparison with similar compounds

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